Cas no 2171822-75-4 (7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one)

7-Fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one is a fluorinated indole derivative with a sulfanyl substituent at the 3-position, offering unique reactivity and structural features for pharmaceutical and agrochemical applications. The fluorine atom enhances metabolic stability and bioavailability, while the sulfanyl group provides a versatile handle for further functionalization. The 5-methyl substitution contributes to steric and electronic modulation, influencing binding affinity in target interactions. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and antimicrobial agents. Its well-defined heterocyclic core and functional group diversity make it a promising scaffold for medicinal chemistry and drug discovery research.
7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one structure
2171822-75-4 structure
Product Name:7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one
CAS No:2171822-75-4
MF:C9H8FNOS
MW:197.22932434082
CID:5978805
PubChem ID:165508599
Update Time:2025-06-22

7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one
    • 2171822-75-4
    • EN300-1288308
    • Inchi: 1S/C9H8FNOS/c1-4-2-5-7(6(10)3-4)11-9(12)8(5)13/h2-3,8,13H,1H3,(H,11,12)
    • InChI Key: OQTRPBCTAFCPNC-UHFFFAOYSA-N
    • SMILES: SC1C(NC2C(=CC(C)=CC1=2)F)=O

Computed Properties

  • Exact Mass: 197.03106321g/mol
  • Monoisotopic Mass: 197.03106321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.1Ų

7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one Pricemore >>

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Additional information on 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one

Introduction to 7-Fluoro-5-Methyl-3-Sulfanyl-2,3-Dihydro-1H-Indol-2-One (CAS No. 2171822-75-4)

7-Fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one (CAS No. 2171822-75-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of indoles, which are widely studied for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.

The molecular structure of 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one is characterized by a substituted indole core with specific functional groups that contribute to its pharmacological profile. The presence of a fluorine atom at the 7-position and a methyl group at the 5-position, along with a sulfur atom at the 3-position, imparts distinct chemical and biological properties to this compound. These substitutions not only enhance the compound's stability but also modulate its interactions with biological targets.

Recent studies have highlighted the potential of 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway. Additionally, preliminary in vitro studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

The pharmacokinetic properties of 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one have also been investigated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, making it a promising candidate for further drug development. Its high oral bioavailability and low toxicity profile are particularly noteworthy, as these attributes are crucial for the successful translation of preclinical findings into clinical applications.

In the context of neurodegenerative diseases, 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one has shown promising neuroprotective effects. Research conducted at leading pharmaceutical research institutions has indicated that this compound can effectively reduce oxidative stress and prevent neuronal cell death in models of Parkinson's disease and Alzheimer's disease. These findings suggest that it may have therapeutic potential in treating neurodegenerative conditions.

The synthetic route for producing 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one has been optimized to ensure high yields and purity. The synthesis typically involves a multi-step process that includes the formation of the indole core followed by selective functional group modifications. Advanced synthetic techniques such as transition metal-catalyzed reactions and microwave-assisted synthesis have been employed to enhance the efficiency and scalability of the production process.

Clinical trials are currently underway to evaluate the safety and efficacy of 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These trials are expected to provide valuable insights into the compound's therapeutic potential and guide its further development as a novel drug candidate.

In conclusion, 7-fluoro-5-methyl-3-sulfanyl-2,3-dihydro-1H-indol-2-one (CAS No. 2171822-75-4) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover its full therapeutic potential, this compound is poised to make significant contributions to the treatment of various diseases.

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